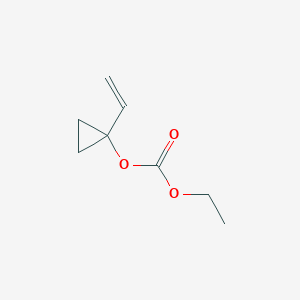
Carbonic acid, 1-ethenylcyclopropyl ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 1-ethenylcyclopropyl ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is characterized by its unique structure, which includes a cyclopropyl group and an ethenyl group attached to the carbonic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1-ethenylcyclopropyl ethyl ester can be achieved through the Fischer esterification process. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid . The reaction is as follows:
R-COOH+R’-OH→R-COOR’+H2O
In this case, the carboxylic acid is carbonic acid, and the alcohol is 1-ethenylcyclopropyl ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
Industrial production of esters, including this compound, often involves continuous processes where the reactants are fed into a reactor, and the products are continuously removed. This helps in shifting the equilibrium towards the ester formation. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 1-ethenylcyclopropyl ethyl ester can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: Carbonic acid and 1-ethenylcyclopropyl ethanol.
Reduction: Primary alcohols.
Transesterification: New esters with different alkoxy groups.
Scientific Research Applications
Carbonic acid, 1-ethenylcyclopropyl ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of carbonic acid, 1-ethenylcyclopropyl ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Found in pineapple oil, used in flavorings and fragrances.
Isopentyl acetate:
Uniqueness
Carbonic acid, 1-ethenylcyclopropyl ethyl ester is unique due to its cyclopropyl and ethenyl groups, which impart distinct chemical properties and reactivity compared to simpler esters. These structural features can influence its interactions with biological molecules and its behavior in chemical reactions, making it a valuable compound for specialized applications .
Properties
CAS No. |
130715-07-0 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(1-ethenylcyclopropyl) ethyl carbonate |
InChI |
InChI=1S/C8H12O3/c1-3-8(5-6-8)11-7(9)10-4-2/h3H,1,4-6H2,2H3 |
InChI Key |
LXXYBIJCLHGFPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1(CC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















